2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride (EPQMCC) is a novel quinoline derivative that is gaining traction in the scientific community due to its distinct biological properties. EPQMCC has been studied extensively as a potential therapeutic agent, with promising results in both pre-clinical and clinical studies.
Scientific Research Applications
Azo Dye Derivatives in Pharmacology
- Results Summary : The derivatives exhibit a range of pharmacological activities, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Photodynamic Antimicrobial Activity
- Results Summary : The compound showed higher activity against MRSA and P. aeruginosa under irradiation, with significant differences in minimum inhibitory concentration (MIC) values when irradiated versus non-irradiated .
Imidazole Synthesis
- Results Summary : The advancements in synthesis methods have broadened the application range of imidazoles in different scientific and industrial sectors .
Organic Synthesis of Anti-Histamine Compounds
- Results Summary : The method has been optimized for industrial production, reducing the use of toxic reagents and improving cost-efficiency and scalability .
Pyridinium Salt Synthesis
- Results Summary : These salts play a significant role in research due to their reactivity and importance in various fields such as materials science and gene delivery .
Multicomponent Reactions in Indole Derivative Synthesis
- Results Summary : The reactions are efficient, providing high yields of the desired products, which are important in the development of new pharmaceuticals .
Suzuki–Miyaura Cross-Coupling Reactions
- Results Summary : These reactions are essential for the synthesis of complex organic molecules, including pharmaceuticals like Losartan, and have been optimized for large-scale industrial applications .
Synthesis of Fragrances and Flavors
- Results Summary : The resulting compounds contribute to the aroma and taste profiles of foods and perfumes, enhancing their sensory attributes .
Preparation of Antihistamine Drugs
properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-5-7-14(8-6-13)18-11-16(19(20)22)15-10-12(2)4-9-17(15)21-18/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBVJZAEMNCHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206698 | |
Record name | 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-51-9 | |
Record name | 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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